Ethofumesate
Overview
Description
Ethofumesate is a selective herbicide primarily used for controlling broadleaf and grass weeds in various crops, including sugarbeet, onions, and carrots . It was first registered by Fisons Corporation in 1977 . The compound is known for its ability to provide residual control of weeds, making it a valuable tool in agricultural weed management .
Mechanism of Action
Target of Action
Ethofumesate is a selective herbicide commonly used for preplant and preemergence control of monocotyledonous and dicotyledonous weeds in crops like sugarbeet . It is particularly effective against weeds such as Poa annua (Annual bluegrass), barnyardgrass, crabgrass, and foxtail .
Mode of Action
This compound’s mode of action involves the inhibition of mitosis, reduced respiration, and photosynthesis .
Biochemical Pathways
This compound acts on the fatty acid biosynthesis pathway . Upon plant uptake, the compound is metabolically cleaved to produce an active form of the herbicide via sulfoxide enzyme activity . It inhibits the VLCFA synthase, which is encoded by several fatty acid elongase (FAE1)-like genes in the VLCFA elongase complex in an endoplasmic reticulum .
Pharmacokinetics
This compound is moderately soluble in water and highly soluble in many organic solvents . It is moderately mobile in the environment and so may leach to groundwaters . This compound is absorbed through emerging roots and shoots when soil-applied .
Result of Action
The molecular and cellular effects of this compound’s action include stunting of growth, epinasty, swelling of the crown, darker green color, and fusing of expanding leaf blades in plants like annual bluegrass . It also affects the lipids synthesis in animals, which could have consequences on the respiratory chain pathway .
Action Environment
The efficacy of this compound is dependent on environmental factors such as rainfall or mechanical tillage for activation . Timely and adequate rainfall is required to achieve desired weed control since this compound has low water solubility and is strongly adsorbed to soil . The dissipation kinetics of this compound were investigated in two diverse soils under subtropical field conditions, showing that it follows biphasic first-order kinetics in soils .
Biochemical Analysis
Biochemical Properties
Ethofumesate interacts with various enzymes and proteins in the biochemical reactions. It is rapidly metabolized in each species with half-lives ranging from 4.5 to 7 days . The primary site of this compound absorption is found to be the foliage .
Cellular Effects
This compound has a low to moderate ecotoxicity for many species It influences cell function by controlling the growth of unwanted grasses and weeds
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is not usually persistent in soil systems
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors
Transport and Distribution
This compound is moderately mobile in the environment and so may leach to groundwaters It is transported and distributed within cells and tissues
Preparation Methods
One common synthetic route involves the reaction of 2-ethoxy-3,3-dimethyl-2,3-dihydro-1-benzofuran with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane under controlled temperature conditions . Industrial production methods often involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Ethofumesate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives .
Scientific Research Applications
Ethofumesate has a wide range of scientific research applications. In agriculture, it is extensively used as a pre- and post-emergence herbicide to control weeds in crops like sugarbeet, onions, and carrots . Its effectiveness in controlling a broad spectrum of weeds has made it a valuable tool for farmers. In environmental science, this compound is studied for its impact on soil and water quality, as well as its potential to leach into groundwater . Additionally, research in toxicology has focused on the compound’s effects on non-target organisms, including aquatic life and beneficial insects .
Comparison with Similar Compounds
Similar compounds in this class include phenmedipham and desmedipham, which are also used as herbicides . Compared to these compounds, ethofumesate is unique in its ability to provide long-lasting residual control of weeds . While phenmedipham and desmedipham are effective in controlling a wide range of weeds, they do not offer the same level of residual activity as this compound . This makes this compound particularly valuable in situations where prolonged weed control is necessary.
Conclusion
This compound is a versatile and effective herbicide with a wide range of applications in agriculture and environmental science Its unique chemical properties and mechanism of action make it a valuable tool for controlling weeds and studying their impact on the environment
Properties
IUPAC Name |
(2-ethoxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5S/c1-5-16-12-13(2,3)10-8-9(18-19(4,14)15)6-7-11(10)17-12/h6-8,12H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCMYGHHKLLGHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C2=C(O1)C=CC(=C2)OS(=O)(=O)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034580 | |
Record name | Ethofumesate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8034580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Colorless solid; [MSDSonline] | |
Record name | Ethofumesate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5165 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
Non-combustibile | |
Record name | ETHOFUMESATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7451 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
>600 mg/L in acetone, dichloromethane, dimethyl sulfoxide, ethyl acetate; 300-600 g/L in toluene and p-xylene; 120-150 g/L in methanol; 60-76 g/L in ethanol; 25-30 g/L in isopropanol; 4.67 g/L in hexane, In water, 50 mg/L at 25 °C | |
Record name | ETHOFUMESATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7451 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.29 at 20 °C | |
Record name | ETHOFUMESATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7451 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000049 [mmHg], 4.9X10-6 mm Hg at 25 °C | |
Record name | Ethofumesate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5165 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ETHOFUMESATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7451 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystaline solid | |
CAS No. |
26225-79-6 | |
Record name | Ethofumesate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26225-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethofumesate [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026225796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethofumesate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8034580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethofumesate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.190 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHOFUMESATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3051U1Z8KV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ETHOFUMESATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7451 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
70-72 °C, MP: 69-71 °C (technical grades) | |
Record name | ETHOFUMESATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7451 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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